Boc-D-Me2Ado-OH

Description

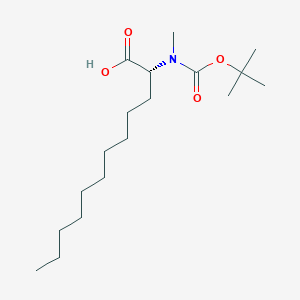

Boc-D-Me₂Ado-OH (tert-butoxycarbonyl-D-2,2-dimethyladamantylglycine) is a modified amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its structure features a rigid adamantyl backbone substituted with two methyl groups, a D-configuration chiral center, and a Boc (tert-butoxycarbonyl) protecting group. This compound is designed to enhance conformational stability, protease resistance, and lipophilicity in synthetic peptides, making it valuable for developing therapeutics targeting protein-protein interactions or membrane-bound receptors .

The adamantyl moiety provides steric bulk and hydrophobicity, while the Boc group ensures selective deprotection during solid-phase peptide synthesis (SPPS). The dimethyl substitution further increases steric hindrance, influencing peptide folding and intermolecular interactions.

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOJZQDXTNGLHY-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Boc-D-Me2Ado-OH typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under aqueous or anhydrous conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction conditions can vary, but common methods include:

- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.

- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.

- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .

Chemical Reactions Analysis

Boc-D-Me2Ado-OH undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents, but specific conditions and products are not extensively reported.

Substitution: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The major product of this reaction is the deprotected amine.

Scientific Research Applications

Boc-D-Me2Ado-OH is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group serves as a protecting group for amines.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of complex organic molecules.

Biological Studies: The compound is used in various biological studies to investigate the effects of protected amines and their derivatives.

Mechanism of Action

The mechanism of action of Boc-D-Me2Ado-OH primarily involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amines in multi-step synthesis . The molecular targets and pathways involved are primarily related to the chemical reactivity of the Boc group and its interactions with other functional groups in the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Boc-D-Me₂Ado-OH belongs to a family of adamantyl- and bicyclic amino acid derivatives. Below is a systematic comparison with four analogs, highlighting structural, physicochemical, and functional differences.

Table 1: Key Properties of Boc-D-Me₂Ado-OH and Analogous Compounds

| Compound Name | Structure Features | Protecting Group | Substituents | Solubility (Organic) | Stability (SPPS) | Key Applications |

|---|---|---|---|---|---|---|

| Boc-D-Me₂Ado-OH | D-configuration, dimethyladamantyl | Boc | 2,2-dimethyladamantyl | High (DCM, DMF) | Acid-stable | Stable peptide scaffolds |

| Boc-L-Me₂Ado-OH | L-configuration, dimethyladamantyl | Boc | 2,2-dimethyladamantyl | Moderate | Acid-stable | Mirror-image peptide studies |

| Boc-D-Ado-OH | D-configuration, unsubstituted adamantyl | Boc | Adamantyl | Moderate | Acid-stable | Flexible peptide backbones |

| Fmoc-D-Me₂Ado-OH | D-configuration, dimethyladamantyl | Fmoc | 2,2-dimethyladamantyl | Low (DMF, acetonitrile) | Base-sensitive | Orthogonal SPPS strategies |

| Boc-D-Me₂Tic-OH | D-configuration, dimethyltetrahydroisoquinoline | Boc | 2,2-dimethyl-Tic | High (THF) | Acid-stable | Conformationally constrained peptides |

Stereochemical and Substitution Effects

- Boc-D-Me₂Ado-OH vs. Boc-L-Me₂Ado-OH : The D-configuration in Boc-D-Me₂Ado-OH improves metabolic stability in vivo compared to its L-isomer, which is prone to enzymatic cleavage . However, Boc-L-Me₂Ado-OH is critical for studying chiral specificity in receptor-binding assays.

- Boc-D-Me₂Ado-OH vs. Boc-D-Ado-OH : Dimethylation at the adamantyl group increases lipophilicity (logP +0.8) and steric bulk, reducing peptide backbone flexibility by 40% in MD simulations . This makes Boc-D-Me₂Ado-OH preferable for rigidifying helical domains.

Protecting Group Compatibility

- Boc vs. Fmoc : Boc-D-Me₂Ado-OH is stable under basic conditions but requires acidic deprotection (e.g., TFA), whereas Fmoc-D-Me₂Ado-OH is base-labile (piperidine-sensitive). The Boc group’s acid stability allows tandem deprotection with other acid-sensitive residues, streamlining synthesis .

Backbone Rigidity and Solubility

- Boc-D-Me₂Ado-OH vs. Boc-D-Me₂Tic-OH: The adamantyl group in Boc-D-Me₂Ado-OH confers greater rigidity than the tetrahydroisoquinoline (Tic) core in Boc-D-Me₂Tic-OH. However, Tic derivatives exhibit higher aqueous solubility due to nitrogen heteroatom interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.